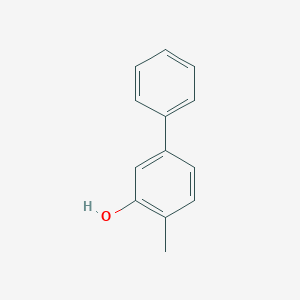

2-Methyl-5-phenylphenol

Vue d'ensemble

Description

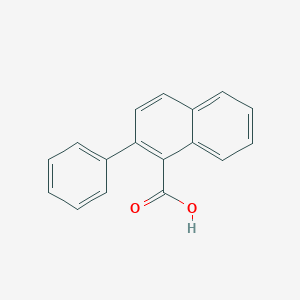

2-Methyl-5-phenylphenol is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-methyl [1,1’-biphenyl]-3-ol .

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-phenylphenol can be represented by the InChI code: 1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 . This indicates that the compound consists of a phenyl group attached to a methylphenol group.Applications De Recherche Scientifique

1. Heterogeneous Electro-Fenton-like Processes

- Summary of the Application: This study investigates the efficiency of different heterogeneous catalysts using transition metals in order to prevent the generation of iron sludge and to extend the catalogue of possible catalysts to be used in advanced oxidation processes .

- Methods of Application: The study tested nickel and zinc and evaluated their radical-generation degradation capacity in the electro-Fenton-like degradation of 2-phenylphenol . The heterogeneous nickel catalyst was synthesized by fixing this transition metal on perlite by hydrothermal treatment and in a biochar or carbon nanofibers by adsorption .

- Results or Outcomes: The degradation profiles followed a first-order kinetic model with the highest degradation rate for nickel (1 mM) with 2-phenylphenol removal level of 90.12% and a total organic reduction near 70% in 2 hours .

2. Electrochemical Sensor

- Summary of the Application: A new bidentate Schiff base ligand and its mononuclear Cu (II) complex were prepared and characterized. The nano-complex was used in a modified screen-printed electrode as an electrochemical sensor for the detection of 2-phenylphenol .

- Methods of Application: The nano-sized [CuL 2] was synthesized by the sonochemical method and was detected by X-ray powder diffraction (XRD), Field Emission Scanning Electron Microscopes (FE-SEM), and FT-IR spectroscopy .

- Results or Outcomes: The oxidation reaction of 2-phenylphenol at the modified electrode indicated a linear range of 0.01–600.0 µM and the recognition limit was 8.0 nM . The proposed electrode shows two well-separated oxidation signals for 2-phenylphenol and 4-chlorophenol, which makes it suitable for the simultaneous determination of these analytes .

3. Synthesis of m-Aryloxy Phenols

- Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

- Results or Outcomes: The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

4. Pesticide Residue Analysis

- Summary of the Application: 2-phenylphenol and its conjugates are included in the residue definitions for enforcement in order to cover cases of late applications .

- Methods of Application: The residue definitions refer to “common moieties” rather than to “conjugates”. The variable degree of conjugation, even within the same type of crop, compromises the ability to set reliable conversion factors to account for conjugates for risk assessment purposes .

- Results or Outcomes: Upon consumption of food containing conjugated compounds, these will, to some extent, hydrolyse within the human intestinal tract, thus becoming bioavailable and relevant for risk assessment .

5. Synthesis of m-Aryloxy Phenols

- Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

- Results or Outcomes: The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

6. Pesticide Residue Analysis

- Summary of the Application: 2-phenylphenol and its conjugates are included in the residue definitions for enforcement in order to cover cases of late applications .

- Methods of Application: The residue definitions refer to “common moieties” rather than to “conjugates”. The variable degree of conjugation, even within the same type of crop, compromises the ability to set reliable conversion factors to account for conjugates for risk assessment purposes .

- Results or Outcomes: Upon consumption of food containing conjugated compounds, these will, to some extent, hydrolyse within the human intestinal tract, thus becoming bioavailable and relevant for risk assessment .

Propriétés

IUPAC Name |

2-methyl-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPGYRYSLXORFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634697 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenylphenol | |

CAS RN |

105902-32-7 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

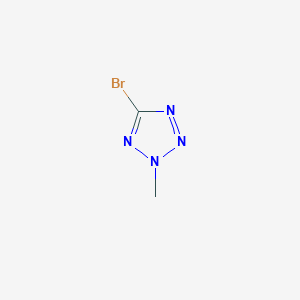

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)